1-Octylimidazolidine-2,4-dione

Description

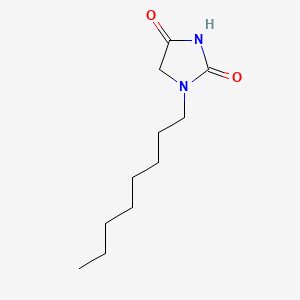

Structure

2D Structure

3D Structure

Properties

CAS No. |

85391-26-0 |

|---|---|

Molecular Formula |

C11H20N2O2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-octylimidazolidine-2,4-dione |

InChI |

InChI=1S/C11H20N2O2/c1-2-3-4-5-6-7-8-13-9-10(14)12-11(13)15/h2-9H2,1H3,(H,12,14,15) |

InChI Key |

RAIXQSNYRUTLRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1CC(=O)NC1=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of 1-Octylimidazolidine-2,4-dione, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Octyl and Ring Protons

The ¹H-NMR spectrum provides a distinct fingerprint of the proton environments. For the octyl substituent, a characteristic triplet signal is expected for the terminal methyl (CH₃) protons, while the methylene (B1212753) group (CH₂) directly attached to the nitrogen atom of the imidazolidine (B613845) ring also appears as a triplet. The remaining six methylene groups of the octyl chain typically resonate as a complex multiplet in the aliphatic region.

Within the imidazolidine-2,4-dione ring, the two protons on the C-5 carbon are chemically equivalent and are expected to produce a singlet. The proton attached to the N-3 nitrogen (N-H) would also appear as a singlet, with its chemical shift being sensitive to solvent and concentration. scialert.net In related N-alkyl imidazolidine-2,4-dione structures, the N-H proton signal is often observed as a broad singlet. ceon.rs

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Terminal CH₃ (Octyl) | ~0.8-0.9 | Triplet (t) |

| (CH₂)₆ (Octyl) | ~1.2-1.6 | Multiplet (m) |

| N-CH₂ (Octyl) | ~3.4-3.6 | Triplet (t) |

| C₅-H₂ (Ring) | ~3.8-4.2 | Singlet (s) |

| N₃-H (Ring) | ~8.0-11.0 | Singlet (s, broad) |

Note: Chemical shifts are estimations based on data from analogous compounds and may vary with solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis for Carbon Skeleton Elucidation

¹³C-NMR spectroscopy complements the proton data by mapping the carbon backbone of the molecule. The spectrum for this compound is expected to show distinct signals for each carbon atom in the octyl chain. The two carbonyl carbons (C-2 and C-4) of the dione (B5365651) ring are particularly noteworthy, appearing at the downfield end of the spectrum, typically in the range of 155 to 175 ppm. ceon.rs The methylene carbon of the ring (C-5) would resonate at a higher field. Analysis of similar N-alkyl derivatives confirms these characteristic chemical shift regions. ucl.ac.be

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Terminal CH₃ (Octyl) | ~14 |

| Octyl Chain Carbons | ~22-32 |

| N-CH₂ (Octyl) | ~38-42 |

| C-5 (Ring) | ~45-50 |

| C-2, C-4 (Carbonyls) | ~157, ~177 |

Note: Chemical shifts are estimations based on data from analogous compounds and may vary with solvent and experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions corresponding to the N-H, C-H, and C=O bonds.

The N-H stretching vibration of the imidazolidine ring typically appears as a broad band in the region of 3200–3300 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations of the octyl group are observed as sharp peaks just below 3000 cm⁻¹. researchgate.net One of the most prominent features is the pair of strong absorption bands corresponding to the two carbonyl (C=O) groups of the dione. These bands, resulting from asymmetric and symmetric stretching vibrations, are typically found between 1700 cm⁻¹ and 1780 cm⁻¹. scialert.netceon.rscdnsciencepub.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3300 | Medium, Broad |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong, Sharp |

| C=O (Dione) | Stretch | 1700 - 1780 | Strong, Sharp (two bands) |

Note: Values are typical ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which serves to confirm the elemental formula of this compound (C₁₁H₂₀N₂O₂). evitachem.com This technique can differentiate between compounds with the same nominal mass but different elemental compositions. Furthermore, analysis of the fragmentation patterns gives valuable structural information. Expected fragmentation pathways would include cleavage of the N-alkyl bond, leading to the loss of the octyl group, and various cleavages of the imidazolidine ring itself. researchgate.net

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Calculated Monoisotopic Mass | 212.1525 u |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₁H₂₀N₂O₂). A close correlation between the found and calculated values provides strong evidence for the compound's purity and stoichiometric composition. This method is routinely used to confirm the structures of newly synthesized imidazolidine-2,4-dione derivatives. scialert.netceon.rssphinxsai.com

Table 5: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass % |

|---|---|---|

| Carbon (C) | C₁₁H₂₀N₂O₂ | 62.24% |

| Hydrogen (H) | C₁₁H₂₀N₂O₂ | 9.50% |

| Nitrogen (N) | C₁₁H₂₀N₂O₂ | 13.20% |

X-Ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography offers an unparalleled, detailed view of the molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of a single crystal, the precise positions of atoms, bond lengths, and bond angles can be determined. For N-substituted imidazolidine-2,4-diones, a key structural feature is the formation of intermolecular hydrogen bonds. researchgate.net

Based on data from the closely related analog, 3-octyl-5,5-diphenylimidazolidine-2,4-dione, it is predicted that molecules of this compound will form inversion dimers in the crystal lattice. researchgate.net These dimers are stabilized by pairs of N-H···O hydrogen bonds, where the N-H group of one molecule interacts with a carbonyl oxygen of a neighboring molecule. The octyl chain would adopt a specific conformation to optimize crystal packing through van der Waals interactions.

Table 6: Predicted Crystallographic Parameters for this compound (based on an analog)

| Parameter | Predicted Value/Feature | Reference Analog |

|---|---|---|

| Crystal System | Monoclinic | 3-octyl-5,5-diphenylimidazolidine-2,4-dione researchgate.net |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonding | 3-octyl-5,5-diphenylimidazolidine-2,4-dione researchgate.net |

Theoretical and Computational Investigations of 1 Octylimidazolidine 2,4 Dione and Analogues

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in predicting the intrinsic properties of molecules. By solving the Schrödinger equation, albeit with approximations, researchers can determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. researchgate.net For 1-Octylimidazolidine-2,4-dione and its analogues, DFT is employed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

These calculations also yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. amazonaws.com

Table 1: Calculated Electronic Properties of Imidazolidine-2,4-dione Analogues using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 5-methylhydantoin | -6.8 | 1.2 | 8.0 |

| 5-phenylhydantoin | -6.5 | -0.5 | 6.0 |

| This compound | Data not available | Data not available | Data not available |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific DFT calculations.

Analysis of Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Fukui Functions)

Beyond HOMO and LUMO energies, DFT provides a framework for calculating various global and local reactivity descriptors. chemrxiv.org Global descriptors, such as chemical potential, hardness, softness, and the global electrophilicity index, provide a general measure of a molecule's reactivity. amazonaws.com For instance, the electrophilicity index quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, on the other hand, identify the specific atoms or regions within a molecule that are most likely to be involved in a chemical reaction. Fukui functions are a prominent example of local descriptors. researchgate.net They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov By analyzing Fukui functions, one can predict the most probable sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). researchgate.net This information is invaluable for understanding reaction mechanisms and designing new molecules with desired reactivity.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular modeling and dynamics simulations are essential for studying the conformational flexibility and interactions of molecules in a more complex environment, such as in solution or bound to a protein.

Molecular Docking and Protein-Ligand Interaction Profiling for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target protein. dntb.gov.ua This method is central to computer-aided drug design. nih.gov For this compound and its analogues, docking studies can predict how they might interact with specific biological targets, such as enzymes or receptors. dovepress.comuoc.ac.in The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. nih.gov

The results of molecular docking provide a detailed protein-ligand interaction profile, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. nih.gov Molecular dynamics simulations can further refine these docked poses and provide insights into the stability and dynamics of the protein-ligand complex over time. nih.gov

Table 2: Predicted Binding Interactions of an Imidazolidine-2,4-dione Analogue with a Hypothetical Protein Target

| Interaction Type | Protein Residue | Ligand Atom | Distance (Å) |

| Hydrogen Bond | Asp121 | N1-H | 2.8 |

| Hydrogen Bond | Ser203 | O4 | 3.1 |

| Hydrophobic | Leu150, Val175 | Octyl Chain | - |

| Electrostatic | Arg250 | O2 | 3.5 |

Note: This table is a hypothetical example illustrating the type of information obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. longdom.orgsysrevpharm.org The fundamental principle is that the structure of a molecule determines its properties and activities. slideshare.net

In a QSAR study, various molecular descriptors are calculated for a set of imidazolidine-2,4-dione analogues with known biological activities. nih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). mdpi.com A mathematical model is then developed to relate these descriptors to the observed activity. This model can then be used to predict the activity of new, untested compounds. QSPR studies follow a similar methodology to predict physicochemical properties like solubility, melting point, or toxicity. These models are valuable tools in the drug discovery process for prioritizing compounds for synthesis and testing.

Development and Validation of QSAR Models for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazolidine-2,4-dione analogues, QSAR studies have been instrumental in predicting their biological activities and guiding the design of more potent derivatives.

The development of a robust QSAR model involves several critical steps, starting with the careful curation of a dataset of compounds with experimentally determined biological activities. uniroma1.it Numerical descriptors encoding various molecular properties—such as topological, geometric, electronic, and thermodynamic characteristics—are then generated for each compound. cncb.ac.cnsemanticscholar.org To build the model, a training set of diverse compounds is selected, often using methods like principal component analysis to ensure representation across the chemical space. cncb.ac.cnsemanticscholar.org

Various statistical methods are employed to create the QSAR models. For instance, a genetic algorithm (GA) can be used to select optimal subsets of descriptors that correlate strongly with the biological activity, minimizing the root mean square (rms) error. cncb.ac.cnsemanticscholar.org In a study on hydantoin (B18101) analogues for anticonvulsant activity, a GA was used to select 5-9 descriptors for the QSAR models. cncb.ac.cnsemanticscholar.org The predictive power of these models is rigorously assessed through internal and external validation procedures. uniroma1.itnih.gov

Internal validation often involves techniques like leave-one-out cross-validation, which yields a cross-validation coefficient (q²). External validation is performed using a separate test set of compounds that were not used in the model's development. The model's performance on this test set is evaluated using statistical metrics such as the coefficient of determination (r²), standard error of estimation (SEE), and the predictive r-squared (r²pred). nih.gov For example, a 3D-QSAR study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors reported a Comparative Molecular Similarity Indices Analysis (CoMSIA) model with a q² of 0.777, an r² of 0.999, and an r²pred of 0.836, indicating a highly predictive model. nih.gov Another study on phenylmethylenehydantoins identified LUMO energy and log P as critical parameters for their anticonvulsant activity, with the derived model showing good predictive ability (root-mean-square error of prediction = 0.134). nih.gov

Below is a table summarizing the statistical parameters from a representative QSAR study on imidazolidine-2,4-dione derivatives.

| QSAR Model | q² (Cross-validation coefficient) | r² (Coefficient of determination) | SEE (Standard Error of Estimation) | r²pred (Predictive r²) |

| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 |

| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 |

This data is based on a 3D-QSAR study of imidazolidine-2,4-dione derivatives as PTP1B inhibitors. nih.gov

Computational Approaches for Predicting Molecular Interactions and Pharmacokinetic Relevance

Computational methods are essential for predicting how compounds like this compound interact with biological targets and for evaluating their potential as drug candidates. These in silico approaches help to understand the molecular basis of activity and to assess pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). scielo.brscielo.br

Molecular Docking is a primary tool used to predict the binding orientation and affinity of a ligand to a protein target. nih.gov This technique places the ligand into the active site of a receptor and scores the interaction, often in terms of binding energy. For imidazolidine-2,4-dione derivatives, docking studies have been used to investigate their binding modes with various enzymes, such as Protein Tyrosine Phosphatase 1B (PTP1B) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net These studies can identify key amino acid residues involved in the interaction, highlighting the importance of specific hydrophobic and hydrophilic contacts for ligand stability. researchgate.net For instance, docking analyses helped identify new imidazolidinone derivatives as potential selective COX-2 inhibitors with strong binding affinities. researchgate.net

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor complex, simulating its movement over time. nih.gov This method is used to assess the stability of the interactions predicted by molecular docking. researchgate.net An MD simulation of an imidazolidine-2,4-dione derivative complexed with PTP1B revealed that the catalytic region of the protein remained stable, providing insights into the inhibitory mechanism at a molecular level. nih.govsciprofiles.com

Pharmacokinetic (ADME) Prediction is crucial for evaluating the drug-likeness of a compound. scielo.br Computational tools are widely used to predict physicochemical properties that influence a compound's pharmacokinetic profile, based on rules like Lipinski's Rule of Five. scielo.brscielo.br These properties include molecular weight, lipophilicity (log P), number of hydrogen bond donors and acceptors, and polar surface area. scielo.br For various imidazolidine-2,4-dione analogues, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have shown acceptable drug-likeness profiles and desirable pharmacokinetic properties. researchgate.netnih.gov

The table below presents predicted pharmacokinetic properties for a hypothetical imidazolidine-2,4-dione derivative based on common computational models.

| Property | Predicted Value | Pharmacokinetic Relevance |

| Molecular Weight | < 500 g/mol | Influences absorption and distribution |

| Log P | < 5 | Indicates optimal lipophilicity for membrane permeability |

| Hydrogen Bond Donors | < 5 | Affects solubility and membrane transport |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and membrane transport |

| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract |

| Blood-Brain Barrier Permeability | Low/High | Indicates potential for CNS effects |

Virtual Screening Methodologies for Novel Imidazolidine-2,4-dione Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach accelerates the discovery of new lead compounds by prioritizing molecules for synthesis and experimental testing. For imidazolidine-2,4-dione, these methodologies can be employed to discover novel derivatives with desired biological activities.

One common approach is pharmacophore-based virtual screening . A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model is built based on the structures of known active compounds. The pharmacophore then serves as a 3D query to rapidly screen large compound databases, identifying molecules that match the required spatial arrangement of features. worldscientific.comresearchgate.net

Another powerful method is structure-based virtual screening , which relies on the 3D structure of the target protein. Molecular docking , as described previously, is the core engine of this approach. Large libraries of compounds are docked into the active site of the target, and molecules are ranked based on their predicted binding affinity or docking score. researchgate.net This allows for the identification of structurally diverse compounds that are complementary to the target's binding pocket.

Integrated strategies that combine multiple computational techniques are often the most effective. worldscientific.com For example, a workflow could begin with a pharmacophore screen to quickly filter a large database, followed by molecular docking of the resulting hits to refine the selection. The top-scoring compounds from docking can then be subjected to more rigorous analysis, such as molecular dynamics simulations and binding free energy calculations, to better predict their binding stability and affinity. nih.gov This hierarchical approach efficiently narrows down vast chemical libraries to a manageable number of high-priority candidates for further investigation. Such computer-aided drug design (CADD) strategies have been successfully applied to design and identify novel imidazolidine-2,4-dione derivatives with potent inhibitory activity against targets like PTP1B. nih.gov

Mechanistic Insights into the Biological Activities of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential. This article delves into the specific mechanistic investigations of biological activities associated with this versatile heterocyclic structure, with a particular focus on the compound this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of N-Substitution (e.g., Octyl Chain at N1) on Biological and Mechanistic Profiles

Substitutions on the nitrogen atoms of the imidazolidine-2,4-dione ring play a crucial role in modulating the molecule's physicochemical properties and, consequently, its biological activity. The introduction of an alkyl chain, such as the octyl group at the N1 position, significantly increases the lipophilicity of the compound. This alteration can profoundly affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Research on various N-substituted hydantoin (B18101) derivatives indicates that the nature of the substituent at the N1 and N3 positions can dictate the type and potency of the biological response. For instance, in a series of N-substituted hydantoin derivatives studied for α-glucosidase inhibition, mono-alkylation at the N1 position was a key synthetic step, with the resulting compounds showing varying degrees of inhibitory activity based on the nature of the ester group attached. nih.gov While direct studies on 1-octylimidazolidine-2,4-dione are limited, SAR studies on related N-substituted compounds suggest that increasing the length of the alkyl chain can enhance binding to hydrophobic pockets within a target protein. However, it can also lead to non-specific binding or altered solubility.

In the context of anticonvulsant activity, 1,3-disubstituted hydantoins have been shown to be effective against chemically induced convulsions, whereas they are less effective against electric shock-induced convulsions, indicating that N-substitution can alter the mechanistic profile. pharmacy180.com The octyl chain at N1 in this compound would be expected to favor interactions with lipophilic domains of biological targets, potentially influencing its profile as an enzyme inhibitor or a receptor modulator.

Effects of C-Substitution Patterns on Reactivity and Receptor Interactions

The C5 position of the imidazolidine-2,4-dione ring is a critical site for substitution, and modifications at this position have been extensively explored to modulate biological activity. The introduction of substituents at C5 can create a stereogenic center, leading to stereoisomers with potentially different pharmacological profiles.

Studies have consistently shown that C5-substituted hydantoins are significant pharmaceutical compounds. researchgate.net For anticonvulsant activity, a 5-phenyl or another aromatic substitution is considered essential for efficacy. pharmacy180.com Alkyl substituents at this position, in contrast, may contribute to sedative properties. pharmacy180.com The nature of the substituent at C5 directly influences the molecule's interaction with target receptors. For example, in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), various aryl groups were introduced at the C5 position, leading to compounds with significant inhibitory activity. nih.govnih.gov

The reactivity of the C5 position allows for the introduction of a wide variety of groups, from simple alkyl and aryl moieties to more complex structures, enabling the fine-tuning of receptor interactions. Research on Bcl-2 inhibitors involved modifying the C5 position with different benzyl (B1604629) groups, which led to the discovery of potent antitumor agents. nih.govresearchgate.net The electronic and steric properties of the C5 substituent are key determinants of binding affinity and selectivity for the target protein.

| Compound Series | C5-Substitution | Target | Key Finding | Reference |

|---|---|---|---|---|

| Anticonvulsants | Phenyl or other aromatic group | Neuronal ion channels | Essential for activity against electric shock-induced convulsions. | pharmacy180.com |

| PTP1B Inhibitors | Various substituted benzylidene groups | Protein Tyrosine Phosphatase 1B | Substitution pattern on the aryl ring dictates inhibitory potency and selectivity. | nih.govnih.gov |

| Bcl-2 Inhibitors | (3'-methylbiphenyl-4-yl)methyl | B-cell lymphoma-2 (Bcl-2) protein | Demonstrated improved growth inhibitory effects on cancer cell lines. | nih.govresearchgate.net |

| LYP Inhibitors | Cinnamic acid-based groups | Lymphoid-specific tyrosine phosphatase (LYP) | Resulted in good inhibitory activity for autoimmune diseases. | nih.gov |

Pharmacophore Modeling and Hybridization Strategies for Enhanced Bioactivity

Pharmacophore modeling is a powerful tool in drug design used to identify the essential structural features required for biological activity. For the imidazolidine-2,4-dione scaffold, pharmacophore models often highlight the two carbonyl groups as hydrogen bond acceptors and the N-H groups as hydrogen bond donors, along with hydrophobic features arising from substituents.

Hybridization, the strategy of combining two or more pharmacophoric scaffolds into a single molecule, has been successfully applied to imidazolidine-2,4-dione derivatives to enhance efficacy or to develop agents with dual activity. ekb.eg This approach aims to leverage the favorable properties of each component to achieve synergistic effects or to interact with multiple targets.

For example, new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione were designed and synthesized as potential antitumor agents. researchgate.netresearchgate.net In another study, thiazolidine-2,4-dione was hybridized with a triazole moiety to create potent antifungal agents. mdpi.com These strategies underscore the versatility of the imidazolidine-2,4-dione core as a building block for developing novel therapeutic agents. The combination of the hydantoin scaffold with other bioactive groups can lead to molecules with improved potency and selectivity compared to the individual components. ekb.eg

Stereochemical Implications in Imidazolidine-2,4-dione-Target Interactions

When the C5 position of the imidazolidine-2,4-dione ring is substituted with two different groups, it becomes a chiral center. The resulting enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. This stereoselectivity arises from the three-dimensional nature of drug-target interactions, where a precise spatial arrangement of functional groups is necessary for optimal binding.

The preparation of optically active hydantoins, often from chiral α-amino acids, allows for the investigation of the stereochemical requirements of a given biological target. thieme-connect.de It has been noted that the stereochemistry at the C5 position can be a critical determinant of a compound's anticancer activity. researchgate.net For many biologically active molecules, one enantiomer is significantly more active than the other (the eutomer versus the distomer), and in some cases, the distomer may be inactive or contribute to off-target effects. Therefore, the synthesis and biological evaluation of single enantiomers of C5-substituted imidazolidine-2,4-diones are crucial for developing safe and effective drugs.

Advanced Academic Applications and Future Research Perspectives

Imidazolidine-2,4-dione as a Privileged Scaffold in Medicinal Chemistry Research

The imidazolidine-2,4-dione ring is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is able to bind to multiple, unrelated biological targets, making it a valuable starting point for drug discovery. The hydantoin (B18101) structure features hydrogen bond donors and acceptors, as well as multiple sites for chemical modification, allowing for the creation of large libraries of diverse compounds. srrjournals.comekb.eg This versatility has made it a cornerstone in the development of treatments for a wide array of diseases. nih.gov

Design and Synthesis of Novel Chemical Probes for Biological Systems

A key application of the imidazolidine-2,4-dione scaffold is in the creation of novel chemical probes to study biological systems. By systematically modifying the core structure, researchers can develop molecules that interact with specific proteins or pathways with high affinity and selectivity. These probes are instrumental in elucidating biological functions and validating new drug targets.

For instance, researchers have designed and synthesized imidazolidine-2,4-dione derivatives that act as selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for treating type 2 diabetes and obesity. nih.gov Other studies have focused on creating derivatives that inhibit anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are promising targets for cancer therapy. nih.gov Furthermore, novel hydantoins have been developed to inhibit the production of virulence factors in bacteria like Pseudomonas aeruginosa, offering a new strategy to combat bacterial pathogenicity without directly killing the bacteria, which may reduce the development of resistance. ceon.rs

Exploration in Target-Oriented Drug Discovery Research and Lead Optimization

The imidazolidine-2,4-dione scaffold is a frequent starting point in target-oriented drug discovery. Once a "hit" compound is identified through screening, a process of lead optimization begins, where chemists synthesize analogs to improve potency, selectivity, and pharmacokinetic properties.

The development of anticancer agents is a prominent example. Derivatives have been investigated as inhibitors of various targets crucial for tumor growth and survival. ekb.egresearchgate.net Studies have designed hydantoin-based molecules that show significant cytotoxic effects against various cancer cell lines, including liver and breast cancer. researchgate.net In the field of infectious diseases, beyond the anti-virulence agents mentioned, specific derivatives have been evaluated for their antiviral activities against a range of viruses, including Coxsackie virus and vaccinia virus. nih.gov The structural diversity achievable from the hydantoin core allows for fine-tuning interactions with specific biological targets, making it an invaluable tool in the quest for new medicines. mdpi.comresearchgate.net

| Derivative Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| General Imidazolidine-2,4-diones | Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | nih.gov |

| General Imidazolidine-2,4-diones | Anti-apoptotic Bcl-2 proteins | Cancer | nih.gov |

| Fused Bicyclic Hydantoins | Bacterial Virulence Factors (e.g., protease) | Infectious Diseases | ceon.rs |

| 3-Benzhydryl-5-isopropyl hydantoin | Vaccinia virus | Antiviral | nih.gov |

Utility as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

In addition to their therapeutic potential, imidazolidine-based structures are valuable tools in synthetic organic chemistry, particularly in asymmetric catalysis. Chiral auxiliaries are molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is critically important in pharmacology, as different enantiomers of a drug can have vastly different biological activities.

While the direct use of 1-Octylimidazolidine-2,4-dione as a chiral auxiliary is not widely documented, closely related imidazolidin-4-one (B167674) derivatives have been successfully employed as chiral ligands in copper(II)-catalyzed asymmetric Henry reactions. These ligands have demonstrated the ability to produce nitroaldols with very high enantioselectivity (up to 97% ee). The stereochemistry of the ligand dictates which enantiomer of the product is formed. Such catalysts have been applied to the synthesis of key chiral intermediates for important drugs.

Theoretical Exploration of Imidazolidine-2,4-dione Derivatives in Materials Science

The application of imidazolidine-2,4-dione derivatives is an emerging area in materials science, with theoretical studies paving the way for new functionalities. Computational chemistry, particularly Density Functional Theory (DFT), is being used to explore the potential of these molecules in applications such as corrosion inhibition and the development of novel polymers. tandfonline.comresearchgate.net

Theoretical and experimental studies have investigated imidazolidine (B613845) derivatives as corrosion inhibitors for steel in acidic and saline environments. tandfonline.comresearchgate.net DFT calculations help elucidate the mechanism of inhibition by modeling the interactions between the inhibitor molecule and the metal surface. tandfonline.com These studies analyze parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict how the molecule will adsorb onto the steel and form a protective layer. researchgate.netinpressco.com

In polymer science, hydantoin-containing monomers are being developed to create advanced materials with specialized properties. For example, N-halamine polymers incorporating the hydantoin moiety are being researched for their potent antimicrobial properties. rsc.orgrsc.org These materials can be coated onto surfaces to provide rapid and effective sterilization, killing bacteria like S. aureus and E. coli in minutes. rsc.orgrsc.org Theoretical models can help in designing monomers with enhanced halogen-binding capabilities, leading to more durable and rechargeable antibacterial surfaces. rsc.org

Future Directions in Rational Design and Computational Prediction of Imidazolidine-2,4-dione Analogs

The future of research into imidazolidine-2,4-dione analogs is increasingly intertwined with computational chemistry and rational design. schrodinger.com Computer-Aided Drug Design (CADD) strategies are being employed to accelerate the discovery of new therapeutic agents. nih.gov

Techniques such as molecular dynamics (MD) simulations and molecular docking are used to study the interactions between hydantoin derivatives and their biological targets at an atomic level. nih.govnih.gov These simulations can predict the binding affinity and conformation of a molecule within a protein's active site, providing crucial insights for designing more potent and selective inhibitors. This approach has been successfully used to develop novel PTP1B inhibitors, where CADD strategies identified promising candidates that were subsequently synthesized and validated experimentally. nih.gov

By combining computational predictions with synthetic chemistry, researchers can move beyond traditional trial-and-error approaches. This synergy allows for a more focused and efficient exploration of the vast chemical space of imidazolidine-2,4-dione derivatives, promising the development of novel molecules for diverse applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Octylimidazolidine-2,4-dione, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, where an alkyl-substituted aldehyde reacts with the imidazolidine-2,4-dione core. For example, intermediates like ethyl vanillin derivatives are condensed under reflux conditions in ethanol with catalytic piperidine . Key intermediates and final products are characterized using and NMR spectroscopy to confirm structural integrity. Observed chemical shifts (e.g., carbonyl peaks at ~170 ppm in ) must align with predicted electronic environments .

| Step | Reaction Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Intermediate synthesis | Ethanol, reflux, 12 h | 60–75 | TLC, NMR |

| Final product | Knoevenagel condensation, 80°C, 24 h | 45–60 | , NMR, HPLC |

Q. What standard spectroscopic techniques are used to validate the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 268.1543), while FT-IR identifies functional groups (e.g., C=O stretches at 1740–1720 cm). Purity is assessed via HPLC with a C18 column (≥95% purity threshold) . NMR should resolve the octyl chain protons (δ 0.8–1.5 ppm) and imidazolidine-dione ring protons (δ 4.0–5.5 ppm) .

Q. What in vitro assays are recommended for initial screening of biological activity?

- Methodological Answer : Use PPAR-γ reporter gene assays (e.g., luciferase-based) to evaluate adipocyte differentiation potential . Dose-response curves (1–100 µM) and positive controls (e.g., rosiglitazone) are critical. Parallel cytotoxicity assays (MTT or resazurin) in HepG2 or 3T3-L1 cells ensure activity is not confounded by cell death .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target specificity?

- Methodological Answer : Systematically modify the octyl chain length and introduce electron-withdrawing groups (e.g., -Cl, -CF) to the imidazolidine-dione core. Compare IC values in PPAR-γ vs. PPAR-α/δ assays to assess selectivity. Molecular docking (AutoDock Vina) into PPAR-γ’s ligand-binding domain (PDB: 3VSO) identifies critical hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity across different cell lines?

- Methodological Answer : Contradictions may arise from variations in cell permeability (e.g., differences in OCT1 transporter expression). Perform parallel assays with and without permeability enhancers (e.g., cyclodextrins). Validate using LC-MS to quantify intracellular compound levels. Cross-reference with transcriptomic data (RNA-seq) to identify confounding pathways .

Q. How can researchers differentiate between PPAR-γ-dependent and -independent mechanisms in hypoglycemic activity?

- Methodological Answer : Use PPAR-γ knockout (KO) adipocytes or siRNA-mediated silencing. If this compound fails to lower glucose in KO models, its activity is PPAR-γ-dependent. Alternatively, measure downstream targets (e.g., GLUT4 translocation) via immunofluorescence . Contradictory results may indicate off-target effects on AMPK or insulin receptor substrates.

Analytical and Safety Considerations

Q. What analytical workflows address impurities in scaled-up synthesis?

- Methodological Answer : Employ preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate impurities. LC-MS/MS identifies structural deviations (e.g., oxidation byproducts). Stability studies (40°C/75% RH, 4 weeks) under ICH guidelines assess degradation pathways .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.